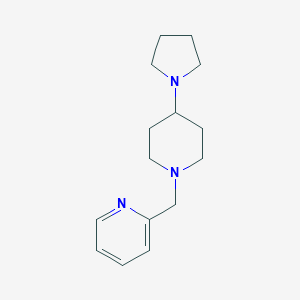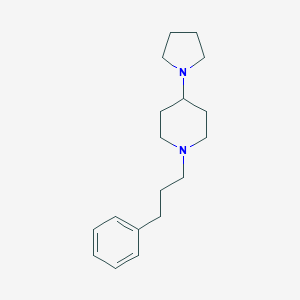![molecular formula C19H28N2O5 B247030 Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247030.png)
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a carboxylate group, and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the piperidine intermediate with 2,4-dimethoxyphenylamine in the presence of suitable catalysts.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 2,4-dimethoxyphenyl group and is known for its biological activity.
Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate: Another compound with a similar structural motif.
Uniqueness
Ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate is unique due to its specific combination of functional groups and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 1-[3-(2,4-dimethoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-7-10-21(11-8-14)12-9-18(22)20-16-6-5-15(24-2)13-17(16)25-3/h5-6,13-14H,4,7-12H2,1-3H3,(H,20,22) |
InChI Key |
KVRXAXIARLEMRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


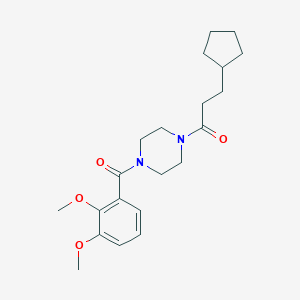
![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
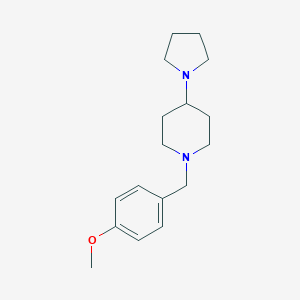
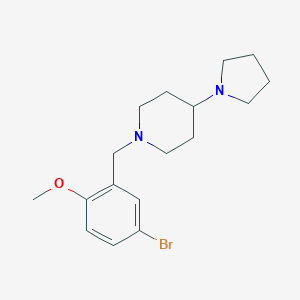
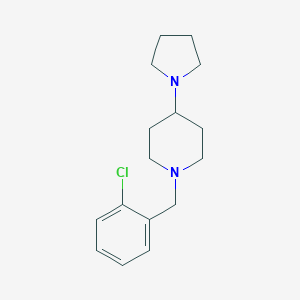
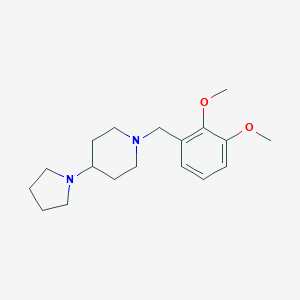

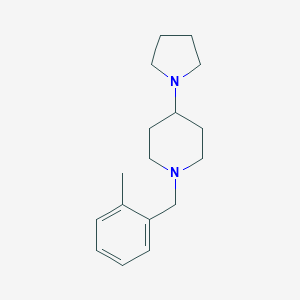
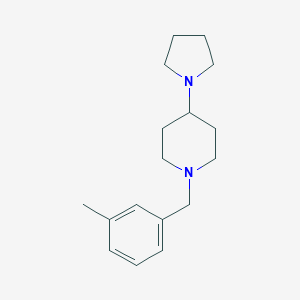
![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
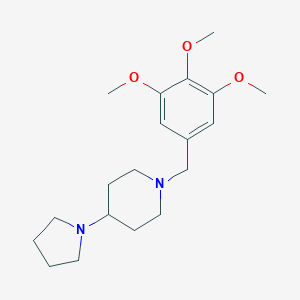
![3-{[4-(1-PYRROLIDINYL)PIPERIDINO]METHYL}-1H-INDOLE](/img/structure/B246968.png)
